molecular formula C13H16N2O B3112758 5-Methyl-1-(oxan-2-yl)indazole CAS No. 192369-90-7

5-Methyl-1-(oxan-2-yl)indazole

Cat. No. B3112758
CAS RN: 192369-90-7
M. Wt: 216.28 g/mol
InChI Key: JFFSBIAFLJPHPI-UHFFFAOYSA-N
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Description

5-Methyl-1-(oxan-2-yl)indazole is a heterocyclic compound with a bicyclic ring structure. It combines a pyrazole ring and a benzene ring, forming an indazole nucleus. The compound exists in two tautomeric forms: 1H-indazole and 2H-indazole , with the former being more thermodynamically stable. Indazole derivatives exhibit diverse biological activities, making them significant in medicinal chemistry. These activities include anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .


Synthesis Analysis

Several synthetic approaches have been explored for indazole derivatives. Notably, transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free methods have been employed. For instance, a Cu(OAc)₂-catalyzed reaction facilitates N–N bond formation, resulting in the synthesis of 1H-indazoles. This approach utilizes oxygen as the terminal oxidant and yields a wide variety of 1H-indazoles in good to excellent yields .


Molecular Structure Analysis

Scientific Research Applications

Synthesis and Chemical Properties

5-Methyl-1-(oxan-2-yl)indazole is involved in the synthesis of various chemically novel compounds. For instance, novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles have been synthesized from 1-methyl-1H-Indazole 3-carboxylic acid through a series of chemical transformations, including conversion into a variety of amides and subsequent heterocyclization. These compounds were characterized using IR, 1H-NMR, and HRMS, indicating the versatility of 5-Methyl-1-(oxan-2-yl)indazole in synthesizing heterocyclic compounds with potential applications in medicinal chemistry and materials science (Reddy et al., 2013).

Application in Drug Discovery

Indazole derivatives, including compounds structurally related to 5-Methyl-1-(oxan-2-yl)indazole, have been explored for their biological activities. For example, indazole- and indole-carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These findings are crucial as MAO-B inhibitors are valuable in the treatment of neurological disorders like Parkinson's disease and Alzheimer's disease. The described compounds showcase the potential of 5-Methyl-1-(oxan-2-yl)indazole derivatives in the development of new therapeutic agents (Tzvetkov et al., 2014).

properties

IUPAC Name

5-methyl-1-(oxan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10-5-6-12-11(8-10)9-14-15(12)13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFSBIAFLJPHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=C2)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-(oxan-2-yl)indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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